molecular formula C11H20O2 B1623651 Methyl 2-decenoate CAS No. 2482-39-5

Methyl 2-decenoate

Cat. No.: B1623651
CAS No.: 2482-39-5
M. Wt: 184.27 g/mol
InChI Key: VVBWOSGRZNCEBX-UHFFFAOYSA-N
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Description

Methyl 2-decenoate is an organic compound belonging to the class of fatty acid esters. It is characterized by the presence of a methyl ester group attached to a decenoic acid chain. The compound has the molecular formula C11H20O2 and is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-decenoate can be synthesized through several methods. One common approach involves the olefin metathesis process, where fatty acid esters undergo a reaction to form terminal alkenes. This method is highly efficient and often employs ruthenium-based catalysts to facilitate the reaction . Another method involves the reaction of methyl oleate with alpha olefins, which significantly increases catalyst efficiency .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of renewable feedstocks such as soybean oil fatty acid methyl esters. The process includes a peroxide-scavenging feedstock pretreatment to enhance catalyst turnover numbers and reduce catalyst loadings .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-decenoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the double bond in this compound to a single bond, forming saturated esters.

    Substitution: The ester group in this compound can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.

    Substitution: Reagents such as alkyl halides and strong bases are used in substitution reactions.

Major Products Formed

    Oxidation: Epoxides and hydroxylated derivatives.

    Reduction: Saturated esters.

    Substitution: Various alkylated or functionalized esters.

Scientific Research Applications

Methyl 2-decenoate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Methyl 2-decenoate can be compared with other similar compounds, such as:

Uniqueness

This compound is unique due to its specific double bond position, which influences its reactivity and applications in various fields. Its ability to undergo efficient olefin metathesis reactions makes it a valuable compound in both research and industrial applications .

Properties

CAS No.

2482-39-5

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

methyl dec-2-enoate

InChI

InChI=1S/C11H20O2/c1-3-4-5-6-7-8-9-10-11(12)13-2/h9-10H,3-8H2,1-2H3

InChI Key

VVBWOSGRZNCEBX-UHFFFAOYSA-N

Isomeric SMILES

CCCCCCC/C=C/C(=O)OC

SMILES

CCCCCCCC=CC(=O)OC

Canonical SMILES

CCCCCCCC=CC(=O)OC

7367-85-3
2482-39-5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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